molecular formula C30H28ClN3O3S B5239428 2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(1,3-diphenylpropan-2-ylideneamino)acetamide

2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(1,3-diphenylpropan-2-ylideneamino)acetamide

Cat. No.: B5239428
M. Wt: 546.1 g/mol
InChI Key: ZOSMAQJTRTUVCC-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(1,3-diphenylpropan-2-ylideneamino)acetamide is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a chloro-substituted aniline, and a diphenylpropan-2-ylideneamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(1,3-diphenylpropan-2-ylideneamino)acetamide typically involves multiple steps. One common route starts with the preparation of the benzenesulfonyl chloride derivative, which is then reacted with 4-chloro-2-methylaniline under controlled conditions to form the intermediate product. This intermediate is further reacted with 1,3-diphenylpropan-2-ylideneamine to yield the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(1,3-diphenylpropan-2-ylideneamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(1,3-diphenylpropan-2-ylideneamino)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(1,3-diphenylpropan-2-ylideneamino)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and methylanilino groups may enhance the compound’s binding affinity and specificity. The diphenylpropan-2-ylideneamino moiety can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride derivatives: These compounds share the benzenesulfonyl group and are used in similar applications.

    Chloroaniline derivatives: Compounds with chloro-substituted aniline groups, used in various chemical and biological studies.

    Diphenylpropan-2-ylideneamino derivatives: These compounds have similar structural features and are explored for their biological activities.

Uniqueness

2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(1,3-diphenylpropan-2-ylideneamino)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(1,3-diphenylpropan-2-ylideneamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28ClN3O3S/c1-23-19-26(31)17-18-29(23)34(38(36,37)28-15-9-4-10-16-28)22-30(35)33-32-27(20-24-11-5-2-6-12-24)21-25-13-7-3-8-14-25/h2-19H,20-22H2,1H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSMAQJTRTUVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)NN=C(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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